Pyridium iodide, also known as phenazopyridine hydrochloride, is primarily used as a urinary analgesic. While its exact mechanism of action remains under investigation, research suggests it might act through a combination of mechanisms, including:
Several studies have explored the analgesic efficacy of pyridium iodide in various conditions, including:
Some research suggests pyridium iodide might exhibit limited antimicrobial activity against certain bacteria commonly associated with UTIs. However, the exact extent and clinical significance of this activity remain unclear. Further research is needed to determine its potential role in UTI treatment .
Pyridium iodide has been investigated in a few other contexts, including:
Pyridinium iodide (PyI), with CAS number 18820-83-2, is an organic halide salt. It is formed by the attachment of an iodide ion (I-) to a pyridinium cation (C5H5NH+). Pyridinium itself is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring containing one nitrogen atom. PyI has gained significance in scientific research due to its role as a precursor in the development of perovskite-based optoelectronic systems [].
PyI possesses a unique structure due to the combination of a six-membered aromatic ring (pyridinium) and a spherical iodide ion. The pyridinium cation features a planar ring structure with delocalized positive charge across the nitrogen and adjacent carbon atoms. The iodide ion, on the other hand, is a large monoatomic anion with a negative charge. This combination of a positively charged planar cation and a negatively charged spherical anion contributes to the ionic nature of PyI [].
PyI can be synthesized through various methods, including the reaction of pyridine with hydroiodic acid (HI) [].
C5H5N + HI -> C5H5NH+ I- (PyI)PyI plays a crucial role as a cation source in the fabrication of perovskite solar cells. Perovskites are a class of materials with the general formula ABX3, where A and B are cations and X is an anion. In this case, PyI serves as the A-cation source, while other components like lead iodide (PbI2) and methylammonium iodide (CH3NH3I) contribute to the overall perovskite structure [].
Under high temperatures, PyI can decompose to release pyridine and hydrogen iodide gas [].
C5H5NH+ I- -> C5H5N + HI (heat)PyI should be handled with care in a well-ventilated laboratory environment due to the following hazards:
Pyridine hydroiodide exhibits biological activity that has been explored in various studies. Its derivatives are known to possess antimicrobial properties and have been investigated for their potential use in pharmaceuticals. The compound's ability to interact with biological systems stems from its structural features, which allow it to participate in biochemical pathways and influence cellular processes.
The synthesis of pyridine hydroiodide can be achieved through several methods:
Pyridine hydroiodide has several applications:
Studies on the interactions of pyridine hydroiodide with other compounds have revealed its potential as a ligand in coordination chemistry. Its ability to form complexes with transition metals has been investigated, showcasing its role in catalysis and materials science. Furthermore, research into its interactions with biomolecules suggests possible implications for drug design and development.
Pyridine hydroiodide shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyridine Hydrochloride | Salt of Pyridine | Commonly used as a reagent for electrophilic reactions |
| Pyridinium Iodide | Cationic Salt | More soluble than pyridine hydroiodide |
| Iodopyridine | Iodinated Pyridine | Used in labeling studies and drug development |
| 2-Iodopyridine | Substituted Pyridine | Exhibits unique reactivity due to ortho substitution |
Pyridine hydroiodide is unique due to its specific iodine content and its application as an iodinating agent compared to other halogenated pyridines.
Pyridine hydroiodide, also known as pyridinium iodide, is a chemical compound with the molecular formula C₅H₅N·HI and a molecular weight of 207.01 g/mol [1]. The compound exists as a white to light yellow crystalline solid or powder at room temperature and is soluble in water [2]. The quaternization reaction of pyridine with alkyl iodides represents one of the most fundamental and widely employed synthetic routes for preparing pyridinium iodide derivatives [3].
The quaternization reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism, where the lone pair of electrons on the nitrogen atom of pyridine acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl iodide [10]. This reaction results in the formation of a new carbon-nitrogen bond and the release of the iodide ion as a counterion [14]. The general reaction scheme can be represented as follows:
Pyridine + R-I → R-Pyridinium Iodide
Where R represents an alkyl group such as methyl, ethyl, butyl, or other alkyl chains [7].
The reaction kinetics of pyridine quaternization with alkyl iodides have been extensively studied [24]. The rate of reaction is influenced by several factors, including the nature of the alkyl group, reaction temperature, and solvent system [26]. Generally, primary alkyl iodides react more readily than secondary or tertiary alkyl iodides due to steric hindrance [10]. Methyl iodide, being the smallest alkyl iodide, typically exhibits the highest reactivity in quaternization reactions with pyridine [7].
Temperature plays a crucial role in the quaternization process, with higher temperatures generally accelerating the reaction rate [27]. However, excessively high temperatures may lead to side reactions or decomposition of the products [28]. The optimal temperature range for pyridine quaternization with alkyl iodides typically falls between 70-150°C, depending on the specific alkyl iodide used [10] [24].
Table 1: Reaction Conditions for Quaternization of Pyridine with Various Alkyl Iodides
| Alkyl Iodide | Temperature (°C) | Time (hours) | Solvent | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | 25-50 | 2-4 | Ethanol | 90-95 |
| Ethyl iodide | 70-80 | 6-8 | Acetonitrile | 85-90 |
| n-Butyl iodide | 80-100 | 12-24 | Acetonitrile | 75-85 |
| n-Hexyl iodide | 100-120 | 24-48 | Solvent-free | 70-80 |
| n-Octyl iodide | 120-150 | 48-72 | Solvent-free | 60-70 |
The choice of solvent significantly impacts the efficiency of quaternization reactions [24]. Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide are commonly employed as they can stabilize the transition state of the SN2 reaction [11]. However, for shorter chain alkyl iodides like methyl iodide, polar protic solvents such as ethanol may also be effective [10]. The solvent effect on reaction rate follows the order: polar aprotic > polar protic > non-polar solvents [24] [26].
Solvent-free synthesis approaches for pyridinium iodide derivatives have gained significant attention in recent years due to their environmental and economic advantages [17]. These methods eliminate the need for organic solvents, thereby reducing waste generation, simplifying purification procedures, and often enhancing reaction efficiency [8].
The most straightforward solvent-free approach involves direct mixing of pyridine and alkyl iodides at elevated temperatures [16]. In this method, pyridine and the alkyl iodide are combined in a sealed vessel and heated to temperatures ranging from 80-150°C, depending on the alkyl iodide used [17]. The reaction proceeds through the same SN2 mechanism as in solution-phase reactions, but the absence of solvent often leads to higher local concentrations of reactants, potentially accelerating the reaction rate [8].
A significant advancement in solvent-free synthesis of pyridinium iodide derivatives is the use of solid-phase supports such as silica [17]. In this approach, pyridine and alkyl iodides are adsorbed onto silica surfaces, which can facilitate the quaternization reaction under milder conditions [17]. The silica-supported method has been demonstrated to be particularly effective for the synthesis of substituted pyridinium salts, offering several advantages over conventional methods [17]:
Another innovative solvent-free approach involves the use of mechanochemical techniques, such as ball milling or grinding [8]. These methods apply mechanical force to initiate and sustain chemical reactions between pyridine and alkyl iodides without the need for solvents or high temperatures [8]. Mechanochemical synthesis can be particularly advantageous for preparing pyridinium iodide derivatives with heat-sensitive functional groups [8].
Table 2: Comparison of Conventional and Solvent-Free Synthesis Methods for Pyridinium Iodide Derivatives
| Parameter | Conventional Method | Silica-Supported Method | Mechanochemical Method |
|---|---|---|---|
| Reaction time | 30-45 minutes (with solvent) | 2-3 minutes | 15-30 minutes |
| Temperature | 70-150°C | 25-100°C | 25-50°C |
| Yield | 70-85% | 94-98% | 80-90% |
| Purification | Column chromatography often required | Simple washing procedures | Simple washing procedures |
| Environmental impact | High (solvent waste) | Low | Low |
Ultrasound-assisted synthesis represents another solvent-free or reduced-solvent approach for preparing pyridinium iodide derivatives [13]. This method utilizes ultrasonic waves to enhance the reaction between pyridine and alkyl iodides, often resulting in shorter reaction times and higher yields compared to conventional heating methods [13]. For instance, ultrasound-assisted synthesis has been successfully employed for preparing functionalized pyridinium ionic liquids through the reaction of pyridine with acid and 3-chloro-propylene oxide [13].
The purification of ionic pyridinium salts, including pyridinium iodide derivatives, presents unique challenges due to their ionic nature, potential hygroscopicity, and varying solubility profiles [18]. Several purification techniques have been developed and optimized for these compounds, each with specific advantages depending on the nature of the pyridinium salt and the impurities present [18].
Crystallization and recrystallization remain the most commonly employed purification methods for pyridinium iodide derivatives [30]. The choice of solvent system is critical for successful crystallization and depends on the specific pyridinium salt being purified [30]. For pyridinium salts with shorter alkyl chains (C₈-C₁₀), multiple crystallizations from ether suspensions may be necessary to obtain pure products, although this can significantly reduce the yield [30]. Pyridinium salts with medium-length alkyl chains (C₁₂-C₁₆) often require only a single crystallization from ether, while those with longer chains (C₁₈-C₂₀) may benefit from crystallization using acetone [30].
Table 3: Crystallization Solvents and Conditions for Pyridinium Iodide Derivatives with Different Alkyl Chain Lengths
| Alkyl Chain Length | Preferred Crystallization Solvent | Number of Crystallizations | Typical Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| C₈-C₁₀ | Diethyl ether | Multiple | 13-43 | 28-32 |
| C₁₂-C₁₆ | Diethyl ether | Single | 76-99 | 58-75 |
| C₁₈-C₂₀ | Acetone | Single or double | 79-95 | 65-75 |
For pyridinium iodide derivatives that are difficult to crystallize, precipitation techniques can be effective [31]. This approach typically involves dissolving the crude product in a minimal amount of a good solvent (such as chloroform or acetonitrile) followed by the addition of a poor solvent (such as diethyl ether or hexane) to induce precipitation [31]. The precipitated salt can then be collected by filtration and washed with the poor solvent to remove impurities [31].
Distillation techniques, while not directly applicable to the ionic pyridinium salts themselves due to their high melting points and potential for decomposition, can be useful for removing volatile impurities or unreacted starting materials [18]. Vacuum distillation or rotary evaporation can effectively remove solvents and volatile components, leaving behind the purified pyridinium salt [18].
For particularly challenging purifications, ion-exchange chromatography can be employed [18]. This technique separates ionic compounds based on their affinity for an ion-exchange resin and can be particularly useful for removing unwanted ionic impurities from pyridinium iodide derivatives [18]. However, this method is generally more time-consuming and resource-intensive than crystallization or precipitation approaches [18].
High-performance liquid chromatography (HPLC) provides another valuable tool for both the purification and characterization of pyridinium iodide derivatives [30]. A cyano-bonded stationary phase with a mobile phase consisting of acetonitrile and water (typically in a 45:55 ratio) adjusted to pH 5.0 with sodium acetate and acetic acid has been shown to effectively separate pyridinium salts with different alkyl chain lengths [30]. This HPLC method can be used not only for analytical purposes but also for preparative purification of smaller quantities of pyridinium iodide derivatives [30].
Differential scanning calorimetry of pyridine hydroiodide reveals a single sharp endotherm centred at 210 °C that coincides with immediate chemical degradation; no reversible melting is observed [1] [2]. Complementary thermogravimetric analysis shows the salt to be mass-stable up to ca 250 °C, after which two successive mass-loss events are recorded (Table 1). The first stage (≈250 – 330 °C) corresponds to the liberation of hydrogen iodide and free pyridine generated by cleavage of the protonated heteroaromatic ring, while the second, broader loss above 330 °C is associated with oxidation of iodide anions to molecular iodine together with carbonisation of any residual organic fragments [3] [4].
Kinetic modelling of the high-temperature mass-loss region gives apparent activation energies in the 140–190 kJ mol⁻¹ range, comparable with those reported for other pyridinium salts and indicative of a predominantly first-order decomposition route driven by proton transfer to iodide followed by radical fragmentation [3]. The solid residue obtained after heating to 600 °C retains roughly twenty per cent of the initial mass and is X-ray amorphous, consistent with condensed iodine–carbon composites.
Table 1 Key thermal events for pyridine hydroiodide
| Parameter (technique) | Onset / peak temperature (°C) | Observed enthalpy or mass change | Reference |
|---|---|---|---|
| Endothermic event in differential scanning calorimetry (melting–decomposition) | 210 (peak) | +195 J g⁻¹ (sample-average) | 42, 58 |
| First mass-loss step in thermogravimetric analysis | 250 ± 5 (onset) 310 ± 3 (max. rate) | 42 ± 2% mass loss (release of hydrogen iodide and pyridine) | 96 |
| Second mass-loss step in thermogravimetric analysis | 330 ± 10 (onset) 410 ± 5 (max. rate) | additional 38 ± 3% mass loss (oxidation of iodide) | 96 |
| Residual mass at 600 °C | – | 20 ± 1% (iodine–carbon char) | 96 |
Pyridine hydroiodide is an ionic, highly polar salt whose dissolution behaviour is dominated by charge–dipole interactions between the pyridinium cation, the iodide anion and the solvent matrix. Qualitative and semi-quantitative solubility data collated from several independent sources are summarised in Table 2.
Water dissolves the salt exothermically and without visible phase separation; in the analogous chloride salt a solubility of eighty-five grams per one hundred millilitres at 25 °C has been measured [5], and the iodide shows a comparable propensity for complete miscibility [1] [2]. Very high dielectric liquids such as methanol, ethanol, dimethyl sulphoxide and formamide also provide unlimited or very high solubility owing to strong hydrogen-bond donation to the iodide and π–cation stabilisation of the pyridinium ring [1] [6]. In contrast, non-polar or weakly polar solvents of low relative permittivity (for example n-hexane, cyclohexane or toluene) do not solvate the salt; macroscopic phase separation is observed even upon prolonged stirring [6] [7].
Calorimetric enthalpies of transfer for neutral pyridine from the gas phase to weakly polar media are dominated by dispersion forces [8]; however, upon protonation the enthalpic term becomes strongly negative in polar media and decisively disfavourable in hydrocarbons, explaining the solvent selectivity profile of the hydroiodide.
Table 2 Solubility profile of pyridine hydroiodide at 25 °C
| Solvent (relative permittivity, 20 °C) | Qualitative solubility | Notes | Reference |
|---|---|---|---|
| Water (80) | >50 g 100 mL⁻¹ (complete miscibility) | fast dissolution, clear solution | 42, 25 |
| Methanol (33) | freely soluble | no residue after 1 h stirring | 42 |
| Ethanol (24) | freely soluble | transparent solution | 42 |
| Dimethyl sulphoxide (47) | freely soluble | intense yellow solution | 24 |
| Acetonitrile (37) | high (>20 g 100 mL⁻¹) | endothermic dissolution | 24 |
| Chloroform (4.8) | limited (≈5 g 100 mL⁻¹) | requires warming to 40 °C | 66 |
| Ethyl acetate (6.0) | sparingly soluble (<1 g 100 mL⁻¹) | persistent undissolved solid | 24 |
| n-Hexane (1.9) | insoluble | biphasic suspension | 24, 39 |
The pattern follows the classical polarity-matching rule: solvents whose cohesive energy density exceeds ca 20 (J cm⁻³)½ are good media, whereas those below that threshold fail to overcome lattice enthalpy.
Commercial specifications classify pyridine hydroiodide as strongly hygroscopic, advising storage under an inert atmosphere [1] [9]. Gravimetric Karl Fischer titration applied to closely related pyridinium bisulphate and pyridinium sulphate salts demonstrated an initial water content of 0.7 – 0.8 mass percent at ambient humidity (relative humidity 58 ± 5%, 20 °C) which rose to approximately two mass percent after eight days of open-air exposure [10] [11]. The sorption curves follow pseudo-first-order behaviour, confirming that surface adsorption and lattice incorporation are rate-determining. By analogy, pyridine hydroiodide is expected to bind one to two equivalents of water under standard laboratory conditions.
Direct single-crystal data for the parent hydroiodide are not yet available; nevertheless, a rich body of structural information exists for monohydrate derivatives that share the same cation–anion pair. Representative examples are listed in Table 3.
All surveyed hydrates adopt hydrogen-bonded layers in which the water molecule bridges the iodide anion through a strong O–H···I contact (O···I distances 3.1–3.3 Å) while simultaneously engaging in weaker C–H···O interactions with adjacent pyridinium rings [12] [13] [14]. The result is a two-dimensional array parallel to either the bc or ab crystallographic plane, stabilised further by π-stacking of the aromatic cations. This motif appears independent of substituent pattern and is therefore likely to be accessible to the unsubstituted hydroiodide when crystallised from humid media.
Table 3 Selected pyridinium iodide hydrates and their key hydrogen-bond metrics
| Compound | Hydration ratio | Dominant hydrogen bonds (Å, °) | Packing motif | Reference |
|---|---|---|---|---|
| 1-Methyl-4-styrylpyridinium iodide·H₂O | 1:1 | O–H···I 2.79 Å, 170° C–H···O 3.26 Å, 145° | Ribbons of cations linked by water–iodide bridges | 123 |
| 1-Methyl-4-(4-phenyl-butadienyl)pyridinium iodide·H₂O | 1:1 | O–H···I 2.83 Å, 174° | Two-dimensional layers parallel to bc plane | 119 |
| (E)-1-Methyl-4-ethyl-stilbazolium iodide·H₂O | 1:1 | O–H···I 2.81 Å, 168° | Alternating cationic sheets and I⁻–H₂O tapes | 121 |
The ready formation of hydrates explains the partial mass loss observed below 120 °C in thermogravimetric runs on laboratory samples: a three to four per cent decrease matches the theoretical loss of one water molecule per formula unit. Because the lattice energy contribution of this water is moderate (endothermic peak at 90–110 °C), drying under moderate vacuum at 120 °C affords an anhydrous specimen suitable for reproducible thermal measurements. In practical terms, moisture exclusion is mandatory when accurate weighing or calorimetry of pyridine hydroiodide is required.